9-[9-(beta-Carboline-9-yl)nonyl]-beta-carboline
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Overview
Description
9-[9-(beta-Carboline-9-yl)nonyl]-beta-carboline is a complex organic compound belonging to the beta-carboline family. Beta-carbolines are pyridoindoles, which can be found in various exogenous and endogenous sources. These compounds have been studied for their neurostimulative, neuroprotective, neuroregenerative, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[9-(beta-Carboline-9-yl)nonyl]-beta-carboline typically involves the reaction of tryptophan or tryptophan-like indolamines. The process includes several steps, such as cyclization and functional group modifications, to achieve the desired beta-carboline structure .
Industrial Production Methods
Industrial production methods for beta-carbolines often involve large-scale organic synthesis techniques. These methods may include the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9-[9-(beta-Carboline-9-yl)nonyl]-beta-carboline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
9-[9-(beta-Carboline-9-yl)nonyl]-beta-carboline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-[9-(beta-Carboline-9-yl)nonyl]-beta-carboline involves several molecular targets and pathways:
Monoamine Oxidase Inhibition: The compound inhibits monoamine oxidase activity, which may contribute to increased dopamine content and anti-apoptotic properties in neuronal cells.
Neurotrophic Factor Stimulation: It stimulates the expression of neurotrophic factors such as Artn, Bdnf, Egln1, Tgfb2, and Ncam1, which are important for neurite outgrowth and neuroprotection.
PI3K Pathway Activation: The compound’s effects are mediated through the phosphatidylinositol 3-kinase (PI3K) pathway, which plays a role in cell survival and growth.
Comparison with Similar Compounds
Similar Compounds
9-Methyl-beta-carboline: Known for its neuroprotective and neuroregenerative properties.
2,9-Dimethyl-beta-carbolinium ion: Exhibits neurotoxic effects on dopaminergic neurons.
Uniqueness
9-[9-(beta-Carboline-9-yl)nonyl]-beta-carboline is unique due to its specific structural modifications, which enhance its neuroprotective and anti-inflammatory properties compared to other beta-carbolines. Its ability to inhibit monoamine oxidase and stimulate neurotrophic factors makes it a promising candidate for the treatment of neurodegenerative diseases .
Properties
Molecular Formula |
C31H32N4 |
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Molecular Weight |
460.6 g/mol |
IUPAC Name |
9-(9-pyrido[3,4-b]indol-9-ylnonyl)pyrido[3,4-b]indole |
InChI |
InChI=1S/C31H32N4/c1(2-4-10-20-34-28-14-8-6-12-24(28)26-16-18-32-22-30(26)34)3-5-11-21-35-29-15-9-7-13-25(29)27-17-19-33-23-31(27)35/h6-9,12-19,22-23H,1-5,10-11,20-21H2 |
InChI Key |
JJAATQLWMKLMJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2CCCCCCCCCN4C5=CC=CC=C5C6=C4C=NC=C6)C=NC=C3 |
Origin of Product |
United States |
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